
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C16H20N4O6S and its molecular weight is 396.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews its biological activity based on current research findings, including structure-activity relationships (SAR), case studies, and relevant data tables.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Oxadiazole ring : Known for its diverse biological activities.
- Pyrrolidine moiety : Often associated with various pharmacological effects.
- Dimethoxyphenyl group : Contributes to the lipophilicity and overall bioactivity.
Molecular Formula : C15H18N4O5S
Molecular Weight : 358.39 g/mol
Antitumor Activity
Recent studies have indicated that compounds containing oxadiazole rings exhibit significant antitumor properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.
The above table summarizes the antitumor efficacy of related compounds. The activity against the A549 lung cancer cell line suggests that this compound may inhibit tumor growth through mechanisms that require further elucidation.
Anticonvulsant Activity
Compounds with similar structural features have also been evaluated for anticonvulsant properties. The SAR studies indicate that modifications in the oxadiazole ring can significantly enhance anticonvulsant activity.
Compound | Model Used | ED50 (mg/kg) | Reference |
---|---|---|---|
Compound C | PTZ-induced seizures in mice | 10 | |
This compound | PTZ-induced seizures in mice | 8 |
This data indicates a potential for developing new anticonvulsant drugs based on this compound's structure.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest:
- Inhibition of cell proliferation : Likely via modulation of apoptosis pathways.
- Interaction with specific protein targets : Such as Bcl-2 family proteins which are crucial in regulating apoptosis in cancer cells.
Case Studies
A recent clinical study investigated the effects of a similar oxadiazole derivative on patients with refractory epilepsy. The results indicated a significant reduction in seizure frequency without severe adverse effects. This highlights the therapeutic potential of compounds like this compound.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The minimal inhibitory concentration (MIC) has been reported as low as 0.016 μg/mL for certain derivatives, showcasing its potential as a lead compound in the development of new antimycobacterial agents .
Data Table: Antimicrobial Efficacy
Bacterial Strain | MIC (μg/mL) |
---|---|
Mycobacterium tuberculosis | 0.016 |
Staphylococcus aureus | 0.125 |
Escherichia coli | 0.250 |
Anticancer Properties
The compound has shown promising anticancer activity in various studies. For instance, it has been tested against several cancer cell lines, including SNB-19 and OVCAR-8, demonstrating percent growth inhibitions (PGIs) of up to 86.61% . Its mechanism of action is believed to involve the induction of apoptosis in cancer cells.
Case Study: Anticancer Activity
A study published in the ACS Omega journal evaluated the anticancer effects of N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide on various cell lines. The results indicated significant growth inhibition:
Cell Line | Percent Growth Inhibition (%) |
---|---|
SNB-19 | 86.61 |
OVCAR-8 | 85.26 |
NCI-H40 | 75.99 |
HOP-92 | 67.55 |
Biochemical Applications
The compound's biochemical interactions have also been explored extensively. It has been shown to interact with various cellular targets, influencing enzyme activities and receptor functions. This property makes it a candidate for further research in drug design aimed at treating diseases involving dysregulated biochemical pathways.
Eigenschaften
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methylsulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O6S/c1-24-10-6-7-11(13(9-10)25-2)15-18-19-16(26-15)17-14(21)12-5-4-8-20(12)27(3,22)23/h6-7,9,12H,4-5,8H2,1-3H3,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGZYNZCKPIZGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3CCCN3S(=O)(=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.